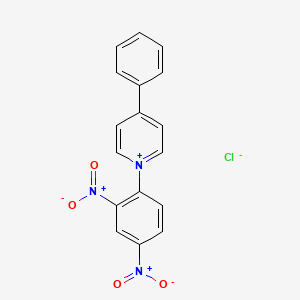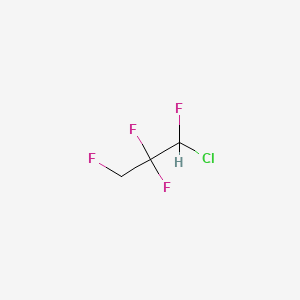
4-Propylnonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylnonane: is an organic compound with the chemical formula C12H26 . It is a branched alkane, which means it consists of a chain of carbon atoms with a propyl group attached to the fourth carbon atom in the chain. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound can be represented as:
CH3 | CH3-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH2-CH3 | CH2-CH2-CH3 准备方法
Synthetic Routes and Reaction Conditions:
4-Propylnonane can be synthesized through several methods, including:
Grignard Reaction: One of the classical methods involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, the reaction of 1-bromopropane with nonylmagnesium bromide can yield this compound.
Hydrogenation of Alkenes: Another method involves the hydrogenation of alkenes. For instance, 4-propylnonene can be hydrogenated using a palladium catalyst to produce this compound.
Industrial Production Methods:
In industrial settings, this compound can be produced through the catalytic hydrogenation of alkenes. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
4-Propylnonane undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions to form smaller alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
科学研究应用
4-Propylnonane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. It also serves as a model compound in the development of new synthetic methodologies.
Biology: While not directly used in biological studies, its derivatives and related compounds are studied for their biological activities.
Medicine: Research into hydrocarbon derivatives has potential implications for drug development, although this compound itself is not a common pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
As a hydrocarbon, 4-Propylnonane does not have a specific mechanism of action in biological systems. its chemical properties, such as hydrophobicity and stability, make it useful in various industrial applications. The molecular interactions primarily involve van der Waals forces and hydrophobic interactions.
相似化合物的比较
Nonane: A straight-chain alkane with the formula C9H20.
2,2,4-Trimethylpentane:
3-Ethylhexane: Another branched alkane with the formula C8H18.
Uniqueness of 4-Propylnonane:
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other alkanes and influences its boiling point, melting point, and reactivity.
属性
CAS 编号 |
6165-37-3 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
4-propylnonane |
InChI |
InChI=1S/C12H26/c1-4-7-8-11-12(9-5-2)10-6-3/h12H,4-11H2,1-3H3 |
InChI 键 |
QLKPGWNXMMBQMG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)
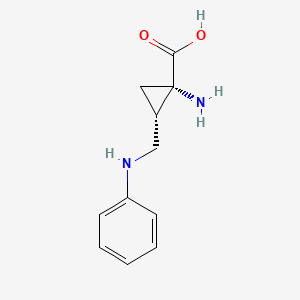
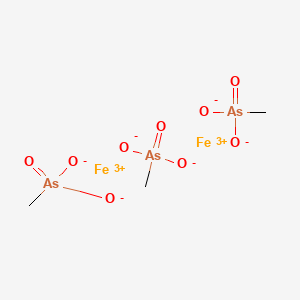
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
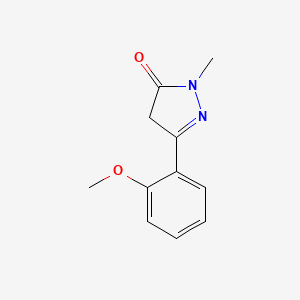
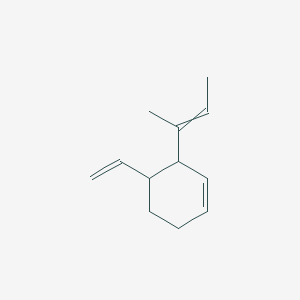
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)

![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
